

An In-depth Technical Guide to 3-Methoxyphenol-d3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyphenol-d3

Cat. No.: B12367866

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for **3-Methoxyphenol-d3**. This deuterated analog of 3-Methoxyphenol is a valuable tool in metabolic research, pharmacokinetic studies, and as a building block in complex organic synthesis.

Core Chemical Properties

3-Methoxyphenol-d3, also known as 3-(trideuteriomethoxy)phenol, is an isotopically labeled version of 3-Methoxyphenol where the three hydrogen atoms of the methoxy group are replaced with deuterium.^[1] This labeling provides a distinct mass signature useful in tracing studies.^[1] The physical and chemical properties are closely related to its non-deuterated counterpart.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₇ H ₅ D ₃ O ₂	[1]
Molecular Weight	127.16 g/mol	[2]
Boiling Point	243 °C (lit.) / 113-115 °C at 5 mmHg (lit.)	
Melting Point	< -17 °C (< 1.4 °F)	
Density	1.131 g/mL at 25 °C (lit.)	
Refractive Index	n _{20/D} 1.552 (lit.)	
Flash Point	112 °C (233.6 °F) - closed cup	

Chemical Structure and Identification

The core structure of **3-Methoxyphenol-d3** consists of a phenol ring with a deuterated methoxy group at the meta-position.

Caption: 2D structure of **3-Methoxyphenol-d3**.

Key Identifiers:

- IUPAC Name: 3-(trideuteriomethoxy)phenol
- Synonyms: m-(Trideuteriomethoxy)phenol
- Related Non-Deuterated CAS Number: 150-19-6
- Related Non-Deuterated InChI Key: ASHGTJPOSUFTGB-UHFFFAOYSA-N
- Related Non-Deuterated SMILES: COc1cccc(O)c1

Experimental Protocols

While specific, detailed experimental protocols for **3-Methoxyphenol-d3** are not readily available in the public domain, established methods for its non-deuterated analog, 3-

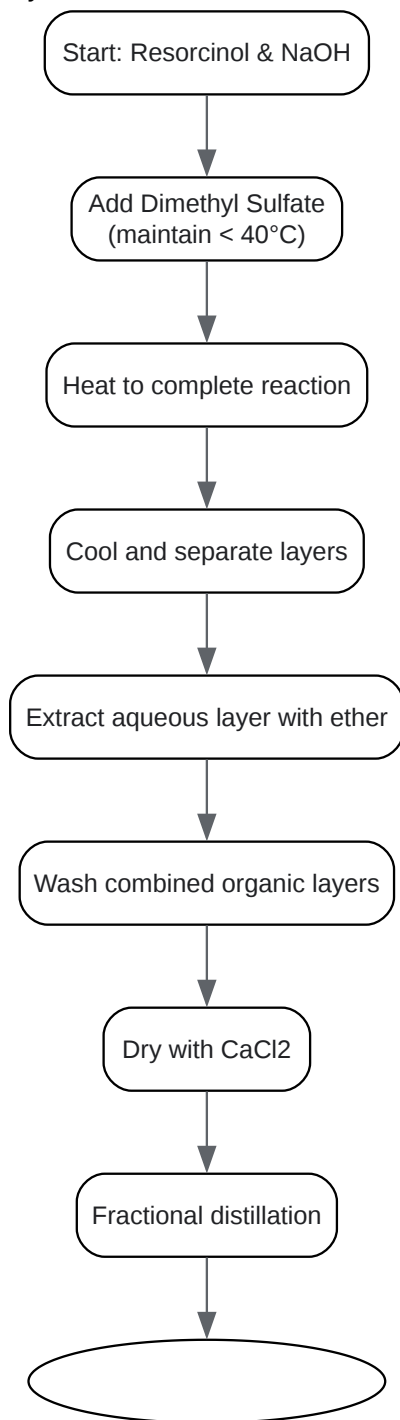
Methoxyphenol, can be adapted. The synthesis generally involves the methylation of resorcinol. For the deuterated form, a deuterated methylating agent would be used.

Representative Synthesis of 3-Methoxyphenol

A common synthesis method involves the selective methylation of resorcinol. The following is a generalized procedure based on documented syntheses of 3-methoxyphenol:

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, 1 mole of resorcinol is dissolved in a suitable solvent.
- **Base Addition:** 1.25 moles of 10% sodium hydroxide are added rapidly with stirring.
- **Methylation:** 1 mole of dimethyl sulfate (or a deuterated equivalent for **3-Methoxyphenol-d3**) is added dropwise, maintaining the temperature below 40°C with cooling.
- **Reaction Completion:** The mixture is heated for 30 minutes on a boiling water bath to complete the reaction and decompose any remaining dimethyl sulfate.
- **Workup:** After cooling, the organic layer is separated. The aqueous solution is extracted multiple times with ether.
- **Purification:** The combined organic phases are washed with dilute sodium carbonate and then water, dried over calcium chloride, and fractionated to yield the final product.

General Synthesis Workflow for 3-Methoxyphenol

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Caption: Generalized workflow for the synthesis of 3-Methoxyphenol.

Analytical Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR is used to confirm the structure. The absence of a signal for the methoxy protons and the presence of characteristic aromatic proton signals would be expected for **3-Methoxyphenol-d3**. For the non-deuterated form, the methoxy protons typically appear around 3.78 ppm. The aromatic protons show complex splitting patterns between 6.76-6.82 ppm.
 - ^{13}C NMR shows distinct peaks for the seven carbon atoms. The methoxy carbon appears furthest upfield (around 55 ppm), while the aromatic carbons are found between 100-150 ppm.
- Mass Spectrometry (MS):
 - GC-MS is a common technique for analysis. The molecular ion peak in the mass spectrum would be at m/z 127 for **3-Methoxyphenol-d3**, distinguishing it from the non-deuterated compound at m/z 124.
- Infrared (IR) Spectroscopy:
 - The IR spectrum would show a broad peak around 3300 cm^{-1} corresponding to the O-H stretch of the alcohol. Peaks around 3000 cm^{-1} are indicative of sp^2 C-H bonds in the aromatic ring. A peak between $1000\text{-}1200\text{ cm}^{-1}$ corresponds to the C-O bond.

Biological Activity and Applications

3-Methoxyphenol and its deuterated analog are valuable in several research and industrial applications:

- Metabolic Studies: Due to the deuterium labeling, **3-Methoxyphenol-d3** is an excellent tracer for studying metabolic pathways and pharmacokinetics of methoxylated aromatic compounds.
- Organic Synthesis: It serves as a building block for more complex molecules, including pharmaceuticals and other specialty chemicals.

- **Antioxidant Research:** As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and is used in studies of oxidative stress.
- **Industrial Applications:** It finds use in the production of antioxidants, UV absorbers, and flame retardants.

While 3-Methoxyphenol is known to be biologically active and can be toxic at high concentrations, disrupting liver, kidney, and central nervous system function, no specific signaling pathways have been detailed in the reviewed literature.

Safety and Handling

3-Methoxyphenol is classified as harmful if swallowed or inhaled, and toxic in contact with skin. It can cause skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated area away from incompatible substances.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxyphenol-d3: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367866#3-methoxyphenol-d3-chemical-properties-and-structure]

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